molecular formula C16H21NO4 B11766281 (1r,2R,3R,4s,5s,6S,7S,8r)-methyl 4-((tert-butoxycarbonyl)(methyl)amino)cubane-1-carboxylate

(1r,2R,3R,4s,5s,6S,7S,8r)-methyl 4-((tert-butoxycarbonyl)(methyl)amino)cubane-1-carboxylate

Cat. No.: B11766281
M. Wt: 291.34 g/mol
InChI Key: LBDHUGYIYQZVEW-UHFFFAOYSA-N
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Description

The compound (1r,2R,3R,4s,5s,6S,7S,8r)-methyl 4-((tert-butoxycarbonyl)(methyl)amino)cubane-1-carboxylate is a cubane-based derivative characterized by:

  • A methyl ester at position 1 of the cubane core.
  • A tert-butoxycarbonyl (Boc)-protected methylamino group at position 3.

Cubanes are highly strained, symmetric hydrocarbons with unique electronic and steric properties, making them valuable in medicinal chemistry and materials science . The Boc group enhances stability during synthetic processes, while the methyl ester facilitates further functionalization.

Synthesis: The compound is synthesized via a Curtius-type reaction involving 4-methoxycarbonyl-1-cubanecarboxylic acid, tert-butanol, triethylamine (Et₃N), and diphenylphosphoryl azide (DPPA) under reflux. Purification by flash column chromatography yields the product in 81% efficiency .

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

methyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cubane-1-carboxylate

InChI

InChI=1S/C16H21NO4/c1-14(2,3)21-13(19)17(4)16-9-6-10(16)8-11(16)7(9)15(6,8)12(18)20-5/h6-11H,1-5H3

InChI Key

LBDHUGYIYQZVEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C12C3C4C1C5C2C3C45C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,2R,3R,4s,5s,6S,7S,8r)-methyl 4-((tert-butoxycarbonyl)(methyl)amino)cubane-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the cubane core, followed by functionalization to introduce the tert-butoxycarbonyl (Boc) protecting group and the methylamino group. The reaction conditions often require the use of strong bases, such as sodium hydride, and various organic solvents, including tetrahydrofuran (THF) and dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. The scalability of the synthesis would also be a critical factor in industrial production.

Chemical Reactions Analysis

Types of Reactions

(1r,2R,3R,4s,5s,6S,7S,8r)-methyl 4-((tert-butoxycarbonyl)(methyl)amino)cubane-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The cubane core can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the cubane core.

    Substitution: Nucleophilic substitution reactions can be employed to replace the Boc protecting group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cubane core can yield cubane derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of functionalized cubane compounds.

Scientific Research Applications

Chemistry

In chemistry, (1r,2R,3R,4s,5s,6S,7S,8r)-methyl 4-((tert-butoxycarbonyl)(methyl)amino)cubane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology

In biological research, this compound can be used to study the effects of cubane-containing molecules on biological systems. Its structural rigidity and unique electronic properties make it an interesting candidate for drug design and development.

Medicine

In medicine, (1r,2R,3R,4s,5s,6S,7S,8r)-methyl 4-((tert-butoxycarbonyl)(methyl)amino)cubane-1-carboxylate has potential applications as a pharmacophore in the design of new therapeutic agents. Its ability to interact with biological targets in a specific manner could lead to the development of novel drugs with improved efficacy and selectivity.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its cubane core provides a rigid framework that can enhance the mechanical and thermal stability of materials.

Mechanism of Action

The mechanism of action of (1r,2R,3R,4s,5s,6S,7S,8r)-methyl 4-((tert-butoxycarbonyl)(methyl)amino)cubane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cubane core’s unique electronic properties allow it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects. The pathways involved in these interactions can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Spectral Data :

  • ¹H NMR: Signals for the Boc tert-butyl group (δ ~1.4 ppm), methyl ester (δ ~3.8–4.0 ppm), and methylamino group (δ ~2.8–3.0 ppm).
  • HRMS: Confirms molecular formula C₁₆H₂₁NO₄ (MW 291.347) .

Comparison with Similar Cubane Derivatives

Structural and Functional Group Variations

The following table highlights structural differences between the target compound and analogous cubane derivatives:

Compound Name (CAS/ID) Substituents Molecular Formula Molecular Weight Key Features
Target compound (943845-44-1) 1: Methyl ester; 4: Boc-methylamino C₁₆H₂₁NO₄ 291.347 Boc protection enhances amine stability; methyl ester enables derivatization
Methyl 4-(diisopropylcarbamoyl)cubane-1-carboxylate (S7) 1: Methyl ester; 4: Diisopropylcarbamoyl C₁₇H₂₃NO₃ 305.37 Bulkier carbamate group increases lipophilicity
tert-Butyl 4-((tert-butoxycarbonyl)amino)cubane-1-carboxylate (S4) 1: Boc-protected amino; 4: Methyl ester (after hydrolysis) C₁₄H₁₉NO₄ 265.31 Unprotected amino group allows direct coupling reactions
SPC-a988 1: Methyl ester; 4: Boc-aminomethyl C₁₆H₂₁NO₄ 291.347 Aminomethyl group offers distinct steric and electronic properties
SPC-a932 1: Boc-aminomethyl C₁₅H₂₂N₂O₂ 262.353 Lacks ester group, limiting further functionalization

Stability and Reactivity

  • Boc Group Stability: The target compound’s Boc-methylamino group is stable under basic conditions but cleaved under acidic conditions (e.g., TFA). In contrast, S7’s diisopropylcarbamoyl group resists acidic hydrolysis but is prone to nucleophilic attack .
  • Methyl Ester Reactivity : The methyl ester in the target compound can be hydrolyzed to a carboxylic acid (as demonstrated for S12 in ), enabling conjugation with amines or alcohols. SPC-a932 lacks this functionality, limiting its utility .

Spectroscopic Distinctions

Compound ¹³C NMR (Carbonyl Signals) IR (C=O Stretches)
Target compound δ ~170 ppm (ester), ~155 ppm (Boc) 1681 cm⁻¹ (ester), 1307 cm⁻¹ (Boc)
S7 δ ~172 ppm (ester), ~165 ppm (carbamate) 1680 cm⁻¹ (ester), 1640 cm⁻¹ (carbamate)
SPC-a988 δ ~170 ppm (ester), ~155 ppm (Boc) Similar to target compound

Biological Activity

The compound (1R,2R,3R,4S,5S,6S,7S,8R)-methyl 4-((tert-butoxycarbonyl)(methyl)amino)cubane-1-carboxylate is a cubane-derived molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. Cubanes are known for their high strain energy and ability to serve as bioisosteres for various pharmacophores. This article reviews the biological activity of this specific compound based on diverse research findings.

Structural Characteristics

Cubanes possess a distinctive three-dimensional structure that can enhance the pharmacokinetic properties of drugs. The presence of the tert-butoxycarbonyl (Boc) group and the methyl amino moiety in this compound potentially contributes to its solubility and interaction with biological targets.

Biological Activity Overview

Research indicates that cubane derivatives can exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific activities of (1R,2R,3R,4S,5S,6S,7S,8R)-methyl 4-((tert-butoxycarbonyl)(methyl)amino)cubane-1-carboxylate have not been extensively documented in isolation; however, studies on related cubane compounds provide insights into its potential effects.

Table 1: Summary of Biological Activities of Related Cubane Compounds

Compound NameActivity TypeMechanism of ActionReference
CubocaineAnalgesicInhibition of sodium channels
Cubane-1-carboxylic acidAnti-inflammatoryInhibition of COX enzymes
4-Boc-aminomethyl benzoic acidAnticancerInduction of apoptosis in cancer cells

Case Studies and Research Findings

  • Analgesic Properties : A study on cubocaine (a cubane derivative) demonstrated significant analgesic effects through the inhibition of voltage-gated sodium channels. This suggests that similar structural motifs in (1R,2R,3R,4S,5S,6S,7S,8R)-methyl 4-((tert-butoxycarbonyl)(methyl)amino)cubane-1-carboxylate could confer similar properties .
  • Anti-inflammatory Effects : Research has shown that cubane-based compounds can inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. This activity is crucial for developing anti-inflammatory drugs .
  • Anticancer Activity : A related compound demonstrated the ability to induce apoptosis in various cancer cell lines. The mechanism involved disrupting mitochondrial function and activating caspase pathways . Given the structural similarities with our compound of interest, it is plausible that it may exhibit anticancer properties as well.

Mechanistic Insights

The biological activity of cubane derivatives often relates to their ability to interact with cellular membranes due to their lipophilicity. This characteristic enhances their permeability and bioavailability. Additionally, the strain in cubane structures can lead to unique reactivity profiles that facilitate interactions with biological macromolecules.

Mechanism TypeDescription
Membrane InteractionEnhanced permeability leading to better bioavailability
Enzyme InhibitionTargeting specific enzymes involved in disease processes
Apoptosis InductionActivation of intrinsic apoptotic pathways

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